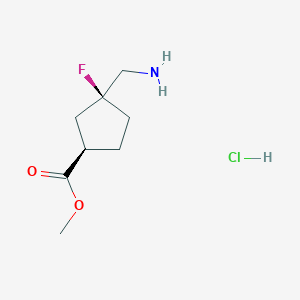

Methyl 4-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “Methyl 4-((3-(furan-2-yl)-2-hydroxy-2-methylpropyl)carbamoyl)benzoate” involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH, affording products of hydroarylation of the carbon–carbon double bond .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties.Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and may involve multiple steps. For instance, the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate .Scientific Research Applications

1. Synthesis and Biological Activity

Research on benzofuran derivatives, such as the synthesis of 2- and 4-(2-alkylcarbamoyl-1-methylvinyl)-7-alkyloxybenzo[b]furans, highlights the potential of furan compounds in developing pharmacologically active agents. These compounds have shown potent antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors, indicating their utility in therapeutic applications related to inflammation and immune response modulation (Ando et al., 2004).

2. Chemical Properties and Reactivity

The study of the reaction of chromium carbene complexes with acetylenes leading to furan formation delves into the intricate mechanisms of organic synthesis, highlighting how specific compounds can be synthesized through complex reactions. This research provides valuable insights into the construction of new aromatic nuclei and could inform the synthesis of related furan derivatives (McCallum et al., 1988).

3. Material Science Applications

Investigations into the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks offer a glimpse into the role of such compounds in developing sustainable materials. This approach not only utilizes renewable resources but also contributes to the advancement of green chemistry and material science (Jiang et al., 2014).

4. Crystal Engineering

The impact of pressure on the crystal structure of related compounds, such as the transition of Methyl 2-(carbazol-9-yl)benzoate from a high-Z′ structure to a more stable form under high pressure, illustrates the interplay between physical conditions and chemical structure. This research can inform the design of materials with specific crystalline properties for various applications (Johnstone et al., 2010).

Properties

IUPAC Name |

methyl 4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-17(21,10-14-4-3-9-23-14)11-18-15(19)12-5-7-13(8-6-12)16(20)22-2/h3-9,21H,10-11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOQPUGIIDIMPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2601882.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)

![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)

acetate](/img/structure/B2601889.png)

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)

![1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2601894.png)

![N~5~-(2-methoxyethyl)-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B2601900.png)